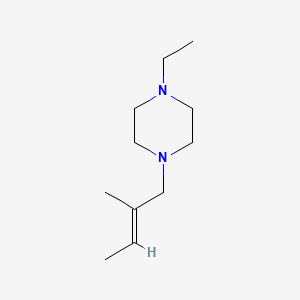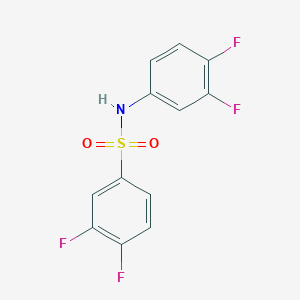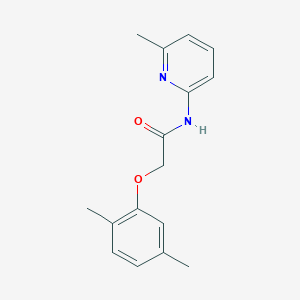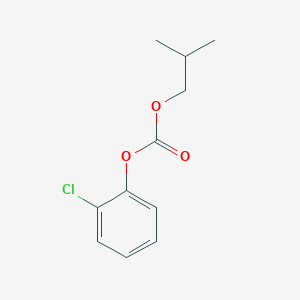
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea, also known as CMPTU, is a chemical compound commonly used in scientific research. It is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. The TRPM8 ion channel is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell survival. CMPTU has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neuropathic pain, and cold hypersensitivity.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea exerts its pharmacological effects by selectively inhibiting the TRPM8 ion channel, which is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell survival. TRPM8 is a non-selective cation channel that is activated by cold temperature, menthol, and certain chemical compounds. By inhibiting the TRPM8 ion channel, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea can modulate various physiological processes, including pain sensation and cancer cell survival.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to modulate various biochemical and physiological processes, including cancer cell survival, pain sensation, and thermoregulation. In cancer research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuropathic pain research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to alleviate pain by inhibiting the TRPM8 ion channel, which is involved in cold hypersensitivity. In addition, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has also been studied for its potential applications in the treatment of cold hypersensitivity, migraine, and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has several advantages and limitations for lab experiments. One of the advantages of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea is its potent and selective inhibition of the TRPM8 ion channel, which makes it a useful tool for studying the physiological and pathological functions of TRPM8. In addition, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neuropathic pain, and cold hypersensitivity. However, one of the limitations of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea. One potential direction is the development of more potent and selective TRPM8 inhibitors for the treatment of cancer, neuropathic pain, and cold hypersensitivity. Another potential direction is the study of the physiological and pathological functions of TRPM8 in various diseases, including cancer, neuropathic pain, and cold hypersensitivity. In addition, the potential off-target effects of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea should be further investigated to ensure the specificity of its pharmacological effects. Overall, the study of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea and its target TRPM8 has significant implications for the development of novel therapeutics for various diseases.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea can be synthesized using a multi-step process involving the reaction of 3-chloro-2-methylbenzoyl chloride with 2-aminopyridine, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuropathic pain research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to alleviate pain by inhibiting the TRPM8 ion channel, which is involved in cold hypersensitivity. In addition, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has also been studied for its potential applications in the treatment of cold hypersensitivity, migraine, and prostate cancer.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c1-9-10(14)5-4-6-11(9)16-13(18)17-12-7-2-3-8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSKNHDZLFWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)



![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
